molecular formula C8H5F2N3O B182378 4-(2,4-Difluorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 155431-40-6

4-(2,4-Difluorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B182378
CAS No.: 155431-40-6
M. Wt: 197.14 g/mol
InChI Key: IGHMHZJJAIEXOQ-UHFFFAOYSA-N
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Description

4-(2,4-Difluorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a difluorophenyl group attached to the triazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Difluorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves the reaction of 2,4-difluorophenylhydrazine with an appropriate carbonyl compound under acidic or basic conditions. One common method is the cyclization of 2,4-difluorophenylhydrazine with formic acid or formamide, which leads to the formation of the triazole ring .

Industrial Production Methods

Industrial production of this compound may involve continuous-flow processes to ensure high yield and purity. For example, the Balz-Schiemann reaction, which involves the diazotization of 2,4-difluoroaniline followed by thermal decomposition, can be adapted for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Difluorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: MnO2 in dry dichloromethane (CH2Cl2).

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Strong acids like hydrochloric acid (HCl) or bases like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, depending on the specific reaction conditions employed .

Scientific Research Applications

4-(2,4-Difluorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(2,4-Difluorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of microbial enzymes, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,4-Difluorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various pharmaceuticals and specialty chemicals .

Properties

IUPAC Name

4-(2,4-difluorophenyl)-1H-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2N3O/c9-5-1-2-7(6(10)3-5)13-4-11-12-8(13)14/h1-4H,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGHMHZJJAIEXOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)N2C=NNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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